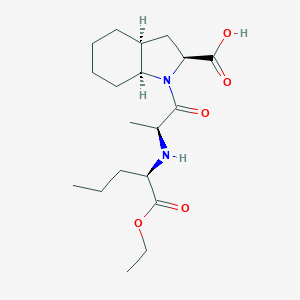
N-(2,3-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)benzamide, also known as DMBA, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents such as acetone, ethanol, and chloroform. DMBA has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
N-(2,3-dimethylphenyl)benzamide is metabolized in the liver to form a highly reactive intermediate that can bind to DNA and cause mutations. The mutagenic activity of N-(2,3-dimethylphenyl)benzamide is due to its ability to form adducts with DNA, which can lead to the formation of DNA lesions and ultimately to the development of cancer.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)benzamide has been shown to induce tumors in various animal models, including rats, mice, and hamsters. The tumors induced by N-(2,3-dimethylphenyl)benzamide are typically mammary tumors, skin tumors, and lung tumors. N-(2,3-dimethylphenyl)benzamide has also been shown to have immunosuppressive effects and to alter the expression of genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)benzamide has several advantages as a research tool, including its ability to induce tumors in a predictable manner and its relatively low cost compared to other carcinogens. However, N-(2,3-dimethylphenyl)benzamide also has several limitations, including its toxicity and the fact that it is not a natural carcinogen.
Orientations Futures
There are several future directions for research on N-(2,3-dimethylphenyl)benzamide, including the development of new methods for synthesizing N-(2,3-dimethylphenyl)benzamide and its analogs, the investigation of the molecular mechanisms underlying the carcinogenicity of N-(2,3-dimethylphenyl)benzamide, and the development of new therapies for cancer based on the targeting of N-(2,3-dimethylphenyl)benzamide-induced DNA lesions.
In conclusion, N-(2,3-dimethylphenyl)benzamide is a valuable tool for scientific research due to its unique properties and potential applications in various fields. Further research on N-(2,3-dimethylphenyl)benzamide is needed to fully understand its mechanism of action and to develop new therapies for cancer based on the targeting of N-(2,3-dimethylphenyl)benzamide-induced DNA lesions.
Méthodes De Synthèse
N-(2,3-dimethylphenyl)benzamide can be synthesized through several methods, including the reaction of 2,3-dimethylaniline with benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate, and the product is purified by recrystallization.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)benzamide has been extensively used in scientific research as a tool to study the mechanism of action of various compounds and to investigate the biochemical and physiological effects of these compounds. N-(2,3-dimethylphenyl)benzamide has been used as a model compound to study the carcinogenicity of polycyclic aromatic hydrocarbons (PAHs) and their metabolites.
Propriétés
Numéro CAS |
3096-94-4 |
|---|---|
Nom du produit |
N-(2,3-dimethylphenyl)benzamide |
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
N-(2,3-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO/c1-11-7-6-10-14(12(11)2)16-15(17)13-8-4-3-5-9-13/h3-10H,1-2H3,(H,16,17) |
Clé InChI |
KOKRWDZFZBINOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)C |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)C |
Autres numéros CAS |
3096-94-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B185012.png)



![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)


![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B185024.png)
![2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B185025.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B185028.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine](/img/structure/B185029.png)

![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid](/img/structure/B185037.png)